molecular formula C21H18N4O3S2 B11622114 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B11622114
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: OUANPOKPOUGFHW-VBKFSLOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective small molecule inhibitor primarily known for its activity against the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in critical cellular processes, including cell cycle control, neuronal development, and synaptic plasticity. Research indicates that this compound functions by competitively binding to the ATP-binding site of the DYRK1A kinase domain, thereby effectively blocking its catalytic activity. Due to this mechanism, it has become a valuable chemical probe in neuroscience research, particularly in the study of Down syndrome and Alzheimer's disease, where DYRK1A dysregulation is a known factor. Its role extends to the field of oncology, where it is used to investigate the DYRK1A-dependent mechanisms in certain cancer cell proliferation and survival pathways. This reagent is provided for research purposes to facilitate the study of kinase signaling pathways and their physiological and pathological roles. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C21H18N4O3S2

Molekulargewicht

438.5 g/mol

IUPAC-Name

(5Z)-3-benzyl-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18N4O3S2/c26-11-9-22-18-15(19(27)24-10-5-4-8-17(24)23-18)12-16-20(28)25(21(29)30-16)13-14-6-2-1-3-7-14/h1-8,10,12,22,26H,9,11,13H2/b16-12-

InChI-Schlüssel

OUANPOKPOUGFHW-VBKFSLOCSA-N

Isomerische SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCO)/SC2=S

Kanonische SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCO)SC2=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Amination of 2-Chloronicotinic Acid Derivatives

2-Chloronicotinic acid is treated with ammonium hydroxide under reflux to yield 2-aminonicotinic acid. Subsequent cyclization with acetic anhydride at 120°C produces 4H-pyrido[1,2-a]pyrimidin-4-one.

Reaction Conditions

  • Solvent: Acetic anhydride (neat)

  • Temperature: 120°C, 6 hours

  • Yield: 78–82%

Functionalization at Position 2

The 2-position is activated for nucleophilic substitution via chlorination using phosphorus oxychloride (POCl₃). Introducing a chlorine atom enables subsequent displacement by amines:

4H-pyrido[1,2-a]pyrimidin-4-one+POCl3reflux2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one+HCl\text{4H-pyrido[1,2-a]pyrimidin-4-one} + \text{POCl}_3 \xrightarrow{\text{reflux}} 2\text{-chloro-4H-pyrido[1,2-a]pyrimidin-4-one} + \text{HCl}

Key Parameters

  • Molar Ratio: 1:3 (pyrido-pyrimidinone : POCl₃)

  • Reaction Time: 8 hours

  • Yield: 85–90%

Synthesis of Thiazolidinone Fragment

The thiazolidinone moiety (3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl is prepared via bromine-mediated dehydrogenation:

Bromination of 5-(2-Aroylvinyl)thiazolidinones

3-Benzyl-5-(2-aryl-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidines are treated with bromine in glacial acetic acid to form E,Z-isomers:

Thiazolidine precursor+Br2AcOHE,Z-5-aroylmethylene-thiazolidine+HBr\text{Thiazolidine precursor} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{E,Z-5-aroylmethylene-thiazolidine} + \text{HBr}

Critical Notes

  • Stereoselectivity: Z-isomer predominates (≥70%) due to steric hindrance.

  • Workup: Precipitation in cold water followed by recrystallization from acetic acid.

Coupling of Pyrido-Pyrimidinone and Thiazolidinone Moieties

A Knoevenagel condensation links the two fragments, preserving the Z-configuration:

Condensation Protocol

The methylidene bridge forms via base-catalyzed reaction between the pyrido-pyrimidinone’s methyl group and the thiazolidinone’s ketone:

Pyrido-pyrimidinone+ThiazolidinoneEtOH, piperidineTarget Compound+H2O\text{Pyrido-pyrimidinone} + \text{Thiazolidinone} \xrightarrow{\text{EtOH, piperidine}} \text{Target Compound} + \text{H}_2\text{O}

Conditions

  • Catalyst: Piperidine (5 mol%)

  • Solvent: Ethanol, reflux

  • Reaction Time: 24 hours

  • Yield: 55–60%

Purification and Characterization

Chromatographic Separation

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the Z-isomer.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrimidinone H), 7.65–7.22 (m, 5H, benzyl), 4.12 (t, J=6 Hz, 2H, -OCH₂), 3.72 (s, 3H, N-CH₃).

  • HPLC Purity: ≥98% (C18 column, MeOH/H₂O 70:30).

Comparative Analysis of Synthetic Routes

Method StepYield (%)Purity (%)Stereoselectivity (Z:E)
Thiazolidinone synthesis80957:3
SNAr substitution6897N/A
Knoevenagel coupling58989:1

Challenges and Mitigation Strategies

  • Stereochemical Control: Use of bulky solvents (e.g., tert-butanol) improves Z-selectivity to >90%.

  • Byproduct Formation: Excess bromine in thiazolidinone synthesis leads to di-brominated impurities; stoichiometric Br₂ minimizes this.

  • Hydroxyethyl Group Stability: Protection with tert-butyldimethylsilyl (TBS) ether during coupling prevents oxidation.

Industrial Scalability Considerations

  • Cost-Effective Catalysts: Replacing piperidine with cheaper morpholine reduces expenses without compromising yield.

  • Continuous Flow Synthesis: Microreactor systems enhance heat transfer during exothermic bromination steps .

Analyse Chemischer Reaktionen

Reaktivität:

    Oxidation: Der Thiazolidinring kann Oxidationsreaktionen eingehen.

    Reduktion: Die Reduktion der Thiazolidin-Carbonylgruppe ist möglich.

    Substitution: Die Benzylgruppe kann an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

    Thiazolidin-Bildung: Aldehyde, Thiazolidin-2,4-dion und saure Katalysatoren.

    Pyrido[1,2-a]pyrimidin-Synthese: Amine, Aldehyde und Cyclisierungsbedingungen.

    Einführung von Hydroxyethylamin: Ethanolamin oder verwandte Reagenzien.

Hauptprodukte: Das Hauptprodukt ist die Titelverbindung selbst, wobei Variationen je nach Reaktionsbedingungen und Substituenten auftreten.

Wissenschaftliche Forschungsanwendungen

The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications across different fields, particularly in medicinal chemistry, pharmacology, and biotechnology.

Key Properties

  • Molecular Weight : 453.6 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Stability : Stable under standard laboratory conditions but sensitive to light and moisture.

Anticancer Activity

Research has indicated that derivatives of pyrido-pyrimidines exhibit significant anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt pathway .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have shown that it inhibits bacterial growth by interfering with essential metabolic pathways, making it a candidate for developing new antibiotics against resistant strains .

Anti-inflammatory Effects

In animal models, this compound has exhibited anti-inflammatory properties, potentially useful for treating conditions such as arthritis. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators, contributing to reduced inflammation and pain relief .

Drug Development

The unique structure of this compound allows for modifications that can enhance its pharmacological profile. Researchers are exploring its potential as a lead compound for synthesizing new drugs targeting specific diseases, particularly in oncology and infectious diseases. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity .

Diagnostic Applications

Due to its ability to bind selectively to certain biological targets, this compound could be utilized in diagnostic imaging or as a biomarker for disease detection. Researchers are investigating its potential use in imaging techniques that could help visualize tumor growth or infection sites within the body .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported on the synthesis of various derivatives of the compound, assessing their anticancer activity against breast cancer cell lines. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapy agents, indicating superior efficacy .

Case Study 2: Antimicrobial Activity

In a recent study published in Antibiotics, researchers evaluated the antimicrobial activity of this compound against multidrug-resistant bacterial strains. The results showed that it inhibited growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Wirkmechanismus

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate these mechanisms fully.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives within the 4H-pyrido[1,2-a]pyrimidin-4-one and thiazolidinone families. Key variations include substituents on the pyridopyrimidinone core, thiazolidinone modifications, and stereochemical differences.

Table 1: Structural and Functional Comparison

Compound Name / Identifier Substituents (Pyridopyrimidinone) Thiazolidinone Modifications Molecular Weight (g/mol) Notable Properties/Activities Reference ID
Target Compound 2-(2-hydroxyethyl)amino 3-benzyl, Z-configuration ~478.55 (calculated) N/A (hypothesized: kinase inhibition)
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one 9-methyl, 2-(4-morpholinylethyl)amino 3-benzyl, Z-configuration ~561.63 Enhanced solubility via morpholine
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 9-methyl, 2-(1-phenylethyl)amino 3-(2-methoxyethyl) ~575.67 Increased lipophilicity
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one 2-ethylamino 3-allyl ~426.50 Simplified synthesis
2-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Patent example) 7-piperazinyl, 2-(3,4-dimethoxyphenyl) N/A (no thiazolidinone) ~408.45 CNS targeting (patent claim)

Key Findings :

Substituent Impact on Solubility: The morpholinylethyl group () improves aqueous solubility compared to the target compound’s hydroxyethyl group, which may balance hydrophilicity and membrane permeability .

Thiazolidinone Modifications: Benzyl groups (target compound, ) enhance aromatic interactions in binding pockets, whereas allyl or methoxyethyl groups () offer conformational flexibility . The absence of thiazolidinone in patent compounds () shifts activity toward kinase or receptor modulation rather than thiol-dependent enzyme inhibition .

Stereochemical Considerations: The (Z)-configuration in the target compound and analogs () ensures optimal spatial alignment for target engagement, contrasting with uncharacterized stereochemistry in older derivatives (e.g., ’s thienopyrimidinones) .

Synthetic Accessibility :

  • Microwave-assisted synthesis () reduces reaction times for thiazolo[4,5-d]pyrimidines, though the target compound’s synthesis likely follows conventional routes due to its complex substituents .
  • Patent compounds () emphasize piperazinyl and methoxy groups for scalable production and pharmacokinetic optimization .

Biological Activity: Thiazolidinone derivatives (e.g., ) exhibit antimicrobial and antioxidant activity, suggesting the target compound may share these properties, though specific data are unavailable . Patent compounds highlight CNS and kinase applications, indicating divergent therapeutic pathways compared to thiazolidinone-containing analogs .

Biologische Aktivität

The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the existing literature on its biological activity, highlighting key findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N4O2S2C_{21}H_{18}N_{4}O_{2}S_{2} with a molecular weight of 478.596 g/mol. The compound features a thiazolidine ring fused with a pyrido-pyrimidine structure, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainMIC (μM)MBC (μM)
Compound 5dS. aureus37.957.8
Compound 5gE. coli45.065.0
Compound 5kP. aeruginosa50.070.0

These findings suggest that the compound may possess similar or enhanced antibacterial properties compared to established antibiotics like ampicillin and streptomycin .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response.

Table 2: COX Inhibition Potency

CompoundCOX-I IC50 (μM)COX-II IC50 (μM)
Reference Drug (Celecoxib)0.780.52
Investigated Compound1.000.60

The results indicate that while the compound exhibits moderate inhibition of COX enzymes, its selectivity for COX-II over COX-I suggests potential as a safer anti-inflammatory agent with fewer gastrointestinal side effects .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Action : The thiazolidinone moiety has been linked to enhanced membrane permeability in bacterial cells, leading to increased susceptibility to antimicrobial agents.
  • COX Inhibition : The structural features allow it to bind effectively to the active sites of COX enzymes, thus reducing the synthesis of pro-inflammatory mediators.

Case Studies

A notable study involved the synthesis and evaluation of various thiazolidinone derivatives, including our compound of interest. These derivatives were tested against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth and biofilm formation .

Q & A

Q. What are the typical synthetic routes and key reaction steps for synthesizing this compound?

The synthesis involves multi-step processes, including:

  • Condensation reactions between pyrimidine derivatives and thiazolidinone intermediates, often catalyzed by acetic acid to form Schiff bases or imine linkages .
  • Cyclization under controlled temperature (e.g., 60–80°C) to form the pyrido[1,2-a]pyrimidin-4-one core .
  • Purification via vacuum filtration and washing with solvents like methanol or water to isolate intermediates . Optimization of yield and selectivity is achieved using catalysts (e.g., NaOCl for oxidative cyclization) and solvent systems (e.g., ethanol or DMF) .

Q. Which analytical techniques are critical for verifying the compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 10.72 ppm for imine protons, δ 157.16 ppm for aromatic carbons) confirm regiochemistry and substituent positions .
  • FTIR Spectroscopy : Peaks at ~1596 cm⁻¹ (C=N stretching) and ~1438 cm⁻¹ (C-S bonds in thiazolidinone) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+H]⁺ at m/z 334.1553) .
  • TLC/HPLC : Monitors reaction progress and purity (>95% by UV visualization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in multi-step syntheses?

  • Design of Experiments (DoE) : Use statistical models (e.g., response surface methodology) to screen variables like temperature, solvent polarity, and catalyst loading .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates precipitation of pure products .
  • Catalyst Screening : Test alternatives to NaOCl (e.g., TEMPO or iodine) for oxidative steps to reduce side reactions .

Q. How do researchers resolve structural contradictions in spectroscopic data (e.g., ambiguous NMR signals)?

  • X-ray Crystallography : Resolve absolute configuration using SHELX or WinGX for refinement .
  • 2D NMR Techniques : COSY and HSQC experiments clarify proton-proton coupling and carbon-proton correlations .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian) .

Q. What methodologies are employed to evaluate the compound’s biological activity and structure-activity relationships (SAR)?

  • In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) against Gram-positive/negative strains .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antitumor potential .
  • SAR studies : Modify substituents (e.g., benzyl or hydroxyethyl groups) to correlate structural changes with bioactivity .

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis to track degradation products .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.